molecular formula C14H14N4O2 B14910052 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone

Cat. No.: B14910052
M. Wt: 270.29 g/mol
InChI Key: CRRPSFRXTYVPDC-MHWRWJLKSA-N
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Description

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of both an amino group and a nitrophenyl hydrazone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1-(4-aminophenyl)ethanone and 4-nitrophenylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl hydrazone group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is unique due to the presence of both amino and nitrophenyl hydrazone groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher reactivity in certain chemical reactions.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

4-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]aniline

InChI

InChI=1S/C14H14N4O2/c1-10(11-2-4-12(15)5-3-11)16-17-13-6-8-14(9-7-13)18(19)20/h2-9,17H,15H2,1H3/b16-10+

InChI Key

CRRPSFRXTYVPDC-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N

Origin of Product

United States

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